N-decylpentaoxyethylene

Catalog No.
S1893800
CAS No.
23244-49-7
M.F
C20H42O6
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-decylpentaoxyethylene

CAS Number

23244-49-7

Product Name

N-decylpentaoxyethylene

IUPAC Name

2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C20H42O6

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C20H42O6/c1-2-3-4-5-6-7-8-9-11-22-13-15-24-17-19-26-20-18-25-16-14-23-12-10-21/h21H,2-20H2,1H3

InChI Key

QAXPOSPGRHYIHE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOCCOCCOCCOCCOCCO

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOCCOCCO

Cell Biology and Membrane Studies

C12E5 is used in studies related to biological membranes and cell biology. Its ability to form multilamellar vesicles makes it a valuable tool. These vesicles mimic the structure of cell membranes and can be used to study various cellular processes, such as membrane transport and protein-lipid interactions. A study published in the journal Colloids and Surfaces A: Physicochemical and Engineering Aspects demonstrates the formation of multilamellar vesicles from a 40wt% solution of C12E5 dissolved in D2O under shear rate [Source: Colloids and Surfaces A: Physicochemical and Engineering Aspects, Multilamellar vesicle formation and characterization of C12E5 nonionic surfactant in D2O, ].

Drug Delivery Research

C12E5's surfactant properties make it a potential candidate in drug delivery research. Surfactants can improve the solubility and bioavailability of drugs, making them more effective. Studies explore the use of C12E5 in formulations for topical and transdermal drug delivery [Source: Journal of Colloid and Interface Science, Design of Nanostructured Lipid Carriers using Pentaethylene Glycol Monododecyl Ether (C12E5) for Topical and Transdermal Delivery of Curcumin, ].

N-decylpentaoxyethylene is a nonionic surfactant characterized by a long hydrophobic alkyl chain (decyl) and a hydrophilic polyether segment consisting of five ethylene oxide units. This compound is part of a larger class of polyethylene glycol derivatives, which are known for their versatile applications in various fields including pharmaceuticals, cosmetics, and industrial processes. The structure of N-decylpentaoxyethylene can be represented as follows:

  • Hydrophobic tail: Decyl group (C10H21)
  • Hydrophilic head: Pentaethylene glycol (C10H22O5)

The combination of these components gives N-decylpentaoxyethylene unique properties such as emulsification, wetting, and solubilizing capabilities.

The primary mechanism of action of C12E5 is related to its surfactant properties. By lowering the surface tension of water, C12E5 can:

  • Enhance solubilization of hydrophobic compounds in aqueous solutions [].
  • Facilitate the dispersion of oil droplets in water, forming emulsions [].
  • Stabilize membranes and vesicles used in biological research [].

C12E5 can also interact with biomolecules through its hydrophilic head group, potentially influencing their activity or conformation []. However, the specific mechanisms require further investigation.

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Research indicates that N-decylpentaoxyethylene exhibits low toxicity and is generally considered safe for use in various biological applications. Its surfactant properties facilitate interactions with biological membranes, enhancing drug delivery systems. Studies have shown that nonionic surfactants like N-decylpentaoxyethylene can improve the solubility and bioavailability of hydrophobic drugs, making it a valuable compound in pharmaceutical formulations.

N-decylpentaoxyethylene can be synthesized through several methods:

  • Ethoxylation Process: The primary method involves the ethoxylation of decanol with ethylene oxide. This reaction typically requires a catalyst (such as potassium hydroxide) and is conducted under controlled temperature and pressure conditions.
  • Transesterification: Another approach involves the transesterification of fatty alcohols with polyethylene glycol derivatives to produce the desired compound.
  • Direct Synthesis from Raw Materials: It can also be synthesized directly from decanol and ethylene oxide without intermediate steps, although this method may require more stringent control over reaction conditions to achieve purity.

Each method has its advantages and disadvantages regarding yield, purity, and environmental impact

Unique FeaturesPolyethylene GlycolVaries in molecular weightPharmaceuticals, cosmeticsBroad range of molecular weightsOctaethylene GlycolEight ethylene oxide unitsEmulsifiersHigher hydrophilicityNonylphenol EthoxylateNonyl group with ethylene oxide unitsIndustrial applicationsMore toxic than N-decylpentaoxyethyleneSorbitan MonostearateEster derived from sorbitolFood industryBiodegradable

N-decylpentaoxyethylene is distinguished by its balance between hydrophobicity and hydrophilicity, making it particularly effective in applications requiring both solubilization and emulsification without significant toxicity

Studies investigating the interactions of N-decylpentaoxyethylene with other chemicals have shown that it can form micelles in aqueous solutions, which enhances the solubility of hydrophobic substances. Furthermore, its interactions with biological membranes have been explored to understand its potential in drug delivery systems. These studies often focus on how the surfactant modifies membrane permeability and stability.

The compound's interaction with proteins has also been studied, revealing that it can affect protein conformation and activity depending on concentration and environmental conditions

Molecular Formula C20H42O6 and Structural Configuration

N-decylpentaoxyethylene possesses the molecular formula C20H42O6, reflecting its composition of twenty carbon atoms, forty-two hydrogen atoms, and six oxygen atoms [1] [4]. The structural configuration follows a linear arrangement where a ten-carbon alkyl chain is connected to a chain of five ethylene oxide units terminated by a hydroxyl group [2] [4]. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-[2-[2-[2-[2-(decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol, which accurately describes the sequential connectivity of the ethylene oxide units [1] [4].

The molecular structure can be represented as CH3(CH2)9(OCH2CH2)5OH, where the decyl group CH3(CH2)9- forms the hydrophobic tail, and the pentaethylene glycol segment -(OCH2CH2)5OH constitutes the hydrophilic head [1] [2]. This amphiphilic architecture enables the compound to function effectively as a surfactant by reducing surface and interfacial tensions through the alignment of hydrophilic heads toward aqueous environments and hydrophobic tails toward organic substances [2].

Table 1: Basic Molecular Characteristics of N-decylpentaoxyethylene

PropertyValue
Molecular FormulaC₂₀H₄₂O₆
Molecular Weight (g/mol)378.54-378.55
CAS Registry Number23244-49-7
IUPAC Name2-[2-[2-[2-[2-(decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Common NamesC10E5, Pentaethylene glycol monodecyl ether, N-decylpentaoxyethylene
Boiling Point (°C)460.9 ± 35.0 (predicted)
Density (g/cm³)0.973-0.975
Refractive Indexn²⁰/D 1.453
Flash Point (°C)232.6
Physical State at 20°CLiquid
AppearanceClear to slightly yellow liquid

Molecular Weight (378.55) and Atomic Composition

The molecular weight of N-decylpentaoxyethylene is precisely determined to be 378.54 to 378.55 grams per mole, as established through various analytical methods [1] [4]. This molecular weight reflects the sum of all atomic contributions within the molecule, providing a fundamental parameter for stoichiometric calculations and physicochemical property predictions [1].

The atomic composition analysis reveals the distribution of elements within the molecular framework [1] [4]. Carbon atoms comprise the largest mass fraction, contributing significantly to the molecule's hydrophobic character through the decyl chain and the carbon backbone of the ethylene oxide units [1]. Hydrogen atoms, while numerous, contribute a smaller mass percentage due to their low atomic weight [1]. Oxygen atoms, despite being fewer in number, contribute substantially to the molecular weight and are responsible for the compound's hydrophilic properties and hydrogen bonding capabilities [5] [6].

Table 2: Atomic Composition Analysis of N-decylpentaoxyethylene (C₂₀H₄₂O₆)

ElementNumber of AtomsAtomic Mass (u)Total Mass Contribution (u)Mass Percentage (%)
Carbon (C)2012.010240.20063.46
Hydrogen (H)421.00842.33611.18
Oxygen (O)615.99995.99425.36

The distribution of atomic masses demonstrates that carbon atoms account for approximately 63.46% of the total molecular weight, emphasizing the predominant role of the carbon framework in determining the compound's physical properties [1]. Oxygen atoms contribute 25.36% of the molecular weight, reflecting their importance in establishing the compound's surfactant properties and intermolecular interactions [5] [6]. Hydrogen atoms, while constituting the majority of atoms in the molecule, represent only 11.18% of the total mass [1].

Functional Group Arrangement and Connectivity Patterns

The functional group arrangement in N-decylpentaoxyethylene follows a systematic pattern that defines its chemical behavior and physicochemical properties [1] [2] [7]. The molecule contains several distinct functional groups, each contributing specific characteristics to the overall molecular behavior [7].

The primary functional groups include a terminal primary alcohol group (-OH), five ether linkages (-C-O-C-), and the alkyl chain component [1] [2] [7]. The ether functional groups are particularly significant as they form the backbone of the polyoxyethylene chain, with each ether linkage exhibiting characteristic C-O-C bond angles of approximately 120° [5] [6]. These ether linkages provide flexibility to the molecular chain while maintaining chemical stability under normal conditions [5] [6].

Table 3: Functional Group Analysis of N-decylpentaoxyethylene

Functional GroupNumber PresentPosition/DescriptionChemical Formula
Primary alcohol (-OH)1Terminal position of ethylene oxide chain-OH
Ether linkages (-C-O-C-)5Five ether oxygen atoms connecting ethylene oxide units-CH₂CH₂O-
Alkyl chain (decyl)1Ten-carbon saturated hydrocarbon chainC₁₀H₂₁-
Polyoxyethylene chain1Five ethylene oxide units (-CH₂CH₂O-)-(OCH₂CH₂)₅-
Terminal hydroxyl group1Free hydroxyl group at chain terminus-CH₂CH₂OH

The connectivity pattern follows a linear sequence where the decyl chain is linked through an ether bond to the first ethylene oxide unit, which is subsequently connected to four additional ethylene oxide units through ether linkages, culminating in a terminal hydroxyl group [1] [2]. This specific arrangement creates a molecule with distinct hydrophobic and hydrophilic regions, enabling its function as an effective surfactant [2] [3].

Table 4: Connectivity Pattern Analysis of N-decylpentaoxyethylene

Structural ComponentChemical StructureBond TypePosition Number
Terminal decyl groupCH₃(CH₂)₉-C-C single bonds1-10
First ether linkage-O-C-O single bond11
First ethylene oxide unit-CH₂CH₂-C-C single bonds12-13
Second ether linkage-O-C-O single bond14
Second ethylene oxide unit-CH₂CH₂-C-C single bonds15-16
Third ether linkage-O-C-O single bond17
Third ethylene oxide unit-CH₂CH₂-C-C single bonds18-19
Fourth ether linkage-O-C-O single bond20
Fourth ethylene oxide unit-CH₂CH₂-C-C single bonds21-22
Fifth ether linkage-O-C-O single bond23
Fifth ethylene oxide unit-CH₂CH₂-C-C single bonds24-25
Terminal hydroxyl group-OHC-O single bond26

The ethylene oxide units in the molecule are derived from ethylene oxide polymerization, where each unit contributes two carbon atoms and one oxygen atom to the chain structure [8] [6]. The terminal hydroxyl group provides the molecule with hydrogen bonding capability, enhancing its solubility in polar solvents while the decyl chain ensures compatibility with nonpolar environments [2] [7].

Structural Comparisons with Related Polyoxyethylene Alkyl Ethers

N-decylpentaoxyethylene belongs to a broader family of polyoxyethylene alkyl ethers, commonly designated by the notation CnEm, where n represents the number of carbon atoms in the alkyl chain and m indicates the number of ethylene oxide units [3] [9]. Comparative analysis with related compounds reveals systematic relationships between molecular structure and physicochemical properties [3] [9].

Table 5: Structural Comparison of Related Polyoxyethylene Alkyl Ethers

CompoundMolecular FormulaMolecular Weight (g/mol)Alkyl Chain LengthEthylene Oxide UnitsCAS Number
C8E5 (Octyl pentaethylene glycol ether)C₁₈H₃₈O₆350.49C8 (Octyl)523244-85-1
C10E5 (N-decylpentaoxyethylene)C₂₀H₄₂O₆378.55C10 (Decyl)523244-49-7
C12E5 (Dodecyl pentaethylene glycol ether)C₂₂H₄₆O₆406.60C12 (Dodecyl)53055-95-6
C10E4 (Decyl tetraethylene glycol ether)C₁₈H₃₈O₅334.49C10 (Decyl)42315-64-2
C10E6 (Decyl hexaethylene glycol ether)C₂₂H₄₆O₇422.59C10 (Decyl)65168-89-8

Structural comparisons reveal that variations in alkyl chain length significantly influence molecular weight and hydrophobic character [9] [10] [11]. The progression from C8E5 to C12E5 demonstrates a systematic increase in molecular weight of approximately 28 grams per mole for each additional CH2 unit in the alkyl chain [9] [10]. This increase in chain length enhances the hydrophobic interactions and affects critical micelle concentration values [9] [11].

Comparative studies of C10E5 with C14E6 micelles have revealed that alkyl chain length variations significantly impact micellar characteristics including cross-sectional diameter, stiffness parameters, and spacing between hydrophilic tails [10] [11]. Research indicates that C10E5 micelles exhibit larger cross-sectional diameters and stiffness parameters compared to C14E6 micelles, with these differences becoming less pronounced as alcohol content increases in mixed systems [11].

The influence of ethylene oxide chain length, as demonstrated by comparing C10E4, C10E5, and C10E6, shows systematic increases in molecular weight and hydrophilic character [3]. Each additional ethylene oxide unit contributes 44 grams per mole to the molecular weight and enhances water solubility while potentially affecting cloud point temperatures [3]. Studies have established that the physicochemical parameters including critical micelle concentration, molar volume, density, and cloud-point temperature exhibit strong correlations with both the alkyl chain length (n) and the number of ethylene oxide units (m) [3].

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

23244-49-7

Wikipedia

Pentaethylene glycol monodecyl ether

Dates

Modify: 2023-08-16

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